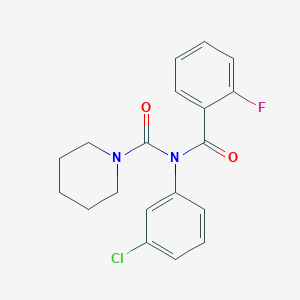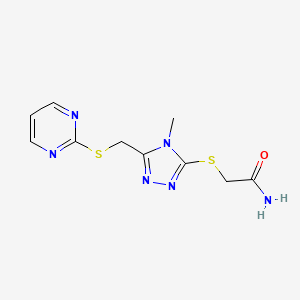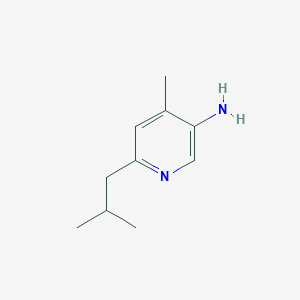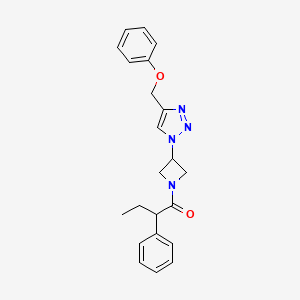
1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one is a synthetic compound featuring an intricate structure that incorporates a phenoxymethyl group, a 1H-1,2,3-triazole ring, an azetidine ring, and a phenylbutanone moiety. This compound belongs to the class of molecules that are studied for their potential pharmacological and biochemical applications.
Mecanismo De Acción
Target of Action
Compounds containing the azetidin-2-one (β-lactam) ring structure, such as this one, have been known to target transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis .
Mode of Action
Β-lactam antibiotics, which share a similar core structure, function by inhibiting the transpeptidase enzymes, thereby disrupting bacterial cell-wall synthesis .
Biochemical Pathways
It’s known that β-lactam antibiotics interfere with the bacterial cell wall synthesis pathway .
Result of Action
Β-lactam antibiotics, which share a similar core structure, result in the weakening of the bacterial cell wall, leading to cell lysis and death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
First Step: : The synthesis often begins with the formation of the 1H-1,2,3-triazole ring through a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Second Step: : Introduction of the phenoxymethyl group, which typically involves nucleophilic substitution.
Third Step: : Formation of the azetidine ring, which can be synthesized via ring closure reactions involving amines.
Final Step: : Coupling of the azetidine derivative with 2-phenylbutan-1-one through various organic reactions such as alkylation or acylation.
Industrial Production Methods
Industrial production often requires optimized conditions for scalability, including controlled temperatures, pressure, catalysts, and solvent systems to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Reacts with oxidizing agents to form oxidized derivatives.
Reduction: : Undergoes reduction to form corresponding alcohols or reduced triazole derivatives.
Substitution: : Can undergo nucleophilic or electrophilic substitution, particularly at reactive sites like the phenoxymethyl group or triazole ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dimethyl sulfoxide, acetonitrile, ethanol.
Major Products
Products vary depending on the reaction type, yielding compounds like hydroxylated derivatives, reduced triazole rings, or substituted azetidines.
Aplicaciones Científicas De Investigación
1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one has diverse applications in scientific research:
Chemistry: : Studied for its unique structural properties and reactivity.
Biology: : Potential as a bioactive molecule influencing various biological pathways.
Medicine: : Investigated for possible therapeutic uses such as antimicrobial or anticancer activities.
Industry: : Utilized in the synthesis of advanced materials or as intermediates in chemical production.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(4-methoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one
1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one
Highlighting Uniqueness
The presence of the azetidine ring alongside the phenoxymethyl group and the triazole ring makes this compound distinct, offering a unique combination of structural and electronic properties that may confer specific reactivity and biological activity profiles not observed in other compounds.
There you go! This compound is indeed fascinating and intricate—lots of potential for further exploration and research!
Propiedades
IUPAC Name |
1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-2-21(17-9-5-3-6-10-17)22(27)25-14-19(15-25)26-13-18(23-24-26)16-28-20-11-7-4-8-12-20/h3-13,19,21H,2,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFLIHHMIHQORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
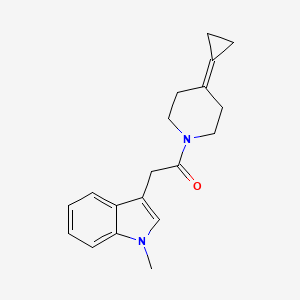
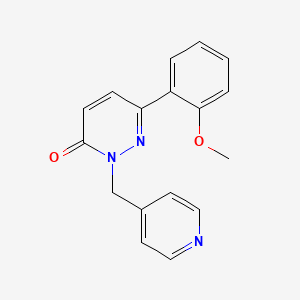
![(R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2R,3R)-2,3-bis(benzoyloxy)succinate](/img/structure/B2871034.png)
![5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2871035.png)
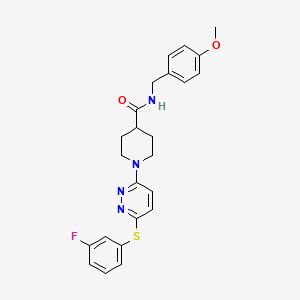
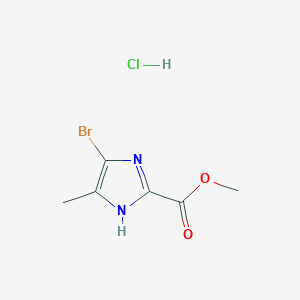
![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2871046.png)
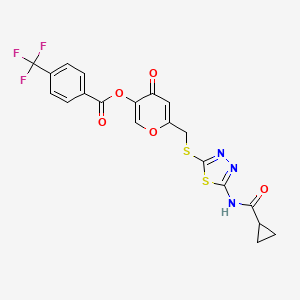
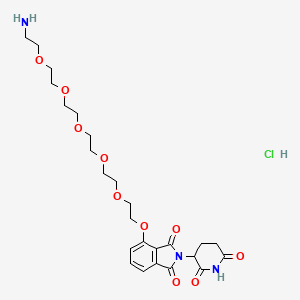
![2-Amino-6-ethyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2871050.png)
